Stannanide

Description

Properties

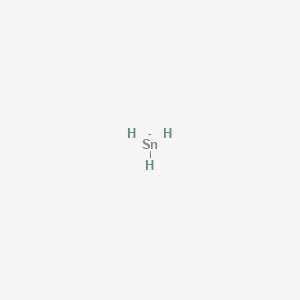

Molecular Formula |

H3Sn- |

|---|---|

Molecular Weight |

121.73 g/mol |

IUPAC Name |

stannanide |

InChI |

InChI=1S/Sn.3H/q-1;;; |

InChI Key |

HHPSTOYAQZOFMO-UHFFFAOYSA-N |

SMILES |

[SnH3-] |

Canonical SMILES |

[SnH3-] |

Origin of Product |

United States |

Classification and Structural Diversity of Stannanide Anions

Monomeric Stannanide Anions

Monomeric this compound anions consist of a single tin atom bearing a negative charge and bonded to various ligands. The nature of these ligands significantly influences the properties and reactivity of the resulting anion.

Hydridothis compound anions feature hydrogen atoms bonded to the anionic tin center. The simplest example is the this compound anion itself, [SnH₃]⁻. This species contains a tin atom bonded to three hydrogen atoms, carrying a formal negative charge. While [SnH₃]⁻ is a fundamental example, substituted hydridostannanides with additional ligands or counterions can also exist.

Alkylthis compound and arylthis compound anions are characterized by the presence of alkyl or aryl groups directly bonded to the anionic tin atom. A well-studied example is the triphenylthis compound anion, [SnPh₃]⁻. researchgate.net These anions can be considered as hydrocarbon-soluble sources of the corresponding organostannyl anion. researchgate.net The steric and electronic properties of the alkyl or aryl substituents play a crucial role in the stability and reactivity of these monomeric species. Research has explored the synthesis and reactivity of alkaline-earth this compound complexes containing the [SnPh₃]⁻ anion. researchgate.netnih.gov These complexes can be synthesized through reactions such as hydride-mediated distannane metathesis and organostannane dehydrogenation. researchgate.net

This compound anions can also feature bonds to silicon or germanium atoms. Tris(trimethylsilyl)this compound, [Sn(SiMe₃)₃]⁻, is a known example of a silylthis compound anion. researchgate.netthescipub.comwikipedia.org The bulky trimethylsilyl (B98337) groups can provide kinetic stabilization to the anionic tin center. While less common, germylthis compound anions, containing Sn-Ge bonds and an anionic charge on tin, are also conceivable within this classification, though specific examples as discrete monomeric stannanides were not prominently found in the search results. However, related silylgermylpotassium compounds have been reported, indicating the potential for such species. thescipub.com

Chalcogenolato this compound anions contain a tin atom bonded to ligands featuring a chalcogen atom (sulfur, selenium, or tellurium) with a negative charge formally residing on the tin or distributed across the ligand system. Examples include homoleptic trimethylsilylchalcogenolato stannanides, such as [Sn(ESiMe₃)₃]⁻ where E = S or Se. researchgate.netrsc.org These anions have been synthesized and structurally characterized, and they have shown potential as precursors in the solution-based low-temperature synthesis of binary metal chalcogenides and more complex materials like Cu₂ZnSnS₄ (CZTS). researchgate.netrsc.org

Oligomeric and Polymeric this compound Anions

Dithis compound species are a type of oligomeric or polymeric this compound anion that contains a tin-tin bond. These can range from discrete anionic units with an Sn-Sn bond to extended polymeric chains where tin atoms are linked through Sn-Sn bonds or bridging ligands, with the anionic charge distributed throughout the structure. An example of a polymeric organotin(IV) complex anion containing a Sn-Sn bond has been structurally characterized. In this particular structure, the polymeric chain consists of organotin(IV) centers linked by bridging sulfate (B86663) anions and also features a Sn-Sn bond within the anionic framework, with tetrabutylammonium (B224687) cations balancing the charge. The tin atoms in this polymeric anion exhibit distorted trigonal-bipyramidal coordination geometry. While the term "dithis compound" might specifically imply a discrete anion with a Sn₂ unit, polymeric structures containing anionic tin-tin linkages fall under the broader category of oligomeric or polymeric this compound anions featuring Sn-Sn bonds.

Polythis compound Chain Structures

Polythis compound chain structures are one type of extended anionic framework observed in stannides. For example, in Zintl phases with alkaline earth metals (Ae) and tin (Tt), such as AeTt (Ae = Ca-Ba, Tt = Si-Pb), the orthorhombic CrB-structure type can feature infinite linear [Tt₂]²⁻ zig-zag chains, analogous to the structures found in chalcogens. scispace.com These chains are formed by 2-center 2-electron bonds between tin atoms. wikipedia.org

Polyatomic Tin Anions (Stannide Zintl Ions)

Polyatomic tin anions, commonly known as stannide Zintl ions, are discrete clusters of tin atoms bearing a negative charge. These clusters are typically formed when tin is combined with alkali or alkaline earth metals, often in solutions like liquid ammonia (B1221849) or in solid Zintl phases. wikipedia.orgillinois.eduacs.org

Isolated Tin Clusters (e.g., Sn₄⁻⁴, Sn₅⁻², Sn₉⁻⁴)

Isolated tin clusters are a prominent class of stannide Zintl ions. Examples include the tetrahedral Sn₄⁻⁴ anion found in compounds like K₄Sn₄ ·8 NH₃ and Rb₂Na₂Sn₄ ·4.8 NH₃. d-nb.info The Sn₄⁻⁴ cluster exhibits Sn-Sn bond lengths in a typical range (2.878-2.967 Å) and shows slight deviations from an ideal tetrahedral shape. d-nb.info Another known cluster is the Sn₅⁻² anion, which can adopt a trigonal bipyramidal structure, as seen in (2,2,2-crypt-Na)₂Sn₅. wikipedia.org The Sn₉⁻⁴ cluster is also well-established and is often found in A₄Sn₉ and A₁₂Sn₁₇ Zintl phases (where A is an alkali metal). wikipedia.orgacs.org This cluster is typically described as a monocapped square antiprismatic nido-cluster. wikipedia.orgacs.org

Table 1: Examples of Isolated Stannide Zintl Ions

| Anion | Proposed Structure | Example Compound(s) | PubChem CID (Approximate, for neutral Sn or related compounds) |

| Sn₄⁻⁴ | Tetrahedral | K₄Sn₄, Rb₂Na₂Sn₄ ·n NH₃ | 25351 (for Sn) |

| Sn₅⁻² | Trigonal Bipyramidal | (2,2,2-crypt-Na)₂Sn₅ | 25351 (for Sn) |

| Sn₉⁻⁴ | Monocapped Square Antiprism | K₄Sn₉, Na₄Sn₉ ·7 en, A₁₂Sn₁₇ | 25351 (for Sn) |

Note: PubChem CIDs are provided for the neutral tin element as the specific anionic cluster species may not have individual CIDs.

Condensed Tin Anionic Frameworks

Beyond isolated clusters, tin can form condensed anionic frameworks in Zintl phases. These frameworks can be one-dimensional, two-dimensional, or three-dimensional, depending on the stoichiometry and synthesis conditions. Examples include the polymeric two-dimensional anion found in NaSn₂ wikipedia.org and the three-dimensional tin network structures observed in compounds like Na₅Sn₁₃ and NaSn₅. nih.gov Condensed frameworks can also involve the fusion of smaller polyhedral units. acs.orgnd.edu

Electron Counting Rules and this compound Cluster Geometries (e.g., Polyhedral Skeletal Electron Pair Theory)

The structures and geometries of this compound clusters, particularly the polyhedral Zintl ions, can often be rationalized using electron counting rules, such as the Polyhedral Skeletal Electron Pair Theory (PSEPT), also known as Wade's rules or the Wade-Mingos rules. wikipedia.orgillinois.eduresearchgate.netdbpedia.orgrsc.orgacs.org These rules, originally developed for boranes, relate the number of skeletal electron pairs in a cluster to its characteristic polyhedral structure (e.g., closo, nido, arachno). illinois.edudbpedia.org

For a cluster with n skeletal atoms, the PSEPT rules predict structures based on the number of skeletal electron pairs (SEP):

n + 1 SEP: closo structure (a closed polyhedron) wikipedia.orgillinois.edu

n + 2 SEP: nido structure (a polyhedron missing one vertex) wikipedia.orgillinois.edu

n + 3 SEP: arachno structure (a polyhedron missing two vertices) illinois.edu

Table 2: PSEPT Prediction Examples for Stannide Clusters

| Anion | Number of Sn Atoms (n) | Total Valence Electrons | Skeletal Electron Pairs (Total/2) | Predicted Structure Type (Based on SEP relative to n) | Observed Structure Type |

| Sn₄⁻⁴ | 4 | (4 * 4) + 4 = 20 | 10 | closo (n+1 = 5, needs re-evaluation for Zintl) | Tetrahedral (closo) wikipedia.org |

| Sn₅⁻² | 5 | (5 * 4) + 2 = 22 | 11 | closo (n+1 = 6, needs re-evaluation for Zintl) | Trigonal Bipyramidal (closo) wikipedia.org |

| Sn₉⁻⁴ | 9 | (9 * 4) + 4 = 40 | 20 | nido (n+2 = 11, needs re-evaluation for Zintl) | Monocapped Square Antiprism (nido) wikipedia.orgacs.org |

Note: The application of PSEPT to Zintl ions requires careful consideration of the electron contribution to skeletal bonding, which can differ from the simple valence electron count divided by two for all electrons. The "Predicted Structure Type" column here indicates the result if all valence electrons are considered skeletal, highlighting that direct application needs nuance for Zintl ions. The "Observed Structure Type" reflects experimental findings.

Synthetic Methodologies for Stannanides

Direct Deprotonation Routes to Stannanides

Direct deprotonation offers a straightforward pathway to stannanides by removing a proton from a suitable tin hydride precursor. This method is particularly relevant for the synthesis of organostannanides and parent stannanides.

Deprotonation of Organostannanes

Organostannanides, featuring at least one organic group bonded to the tin atom, can be synthesized by the deprotonation of organostannanes (RnSnH4-n, where R is an organic group). This reaction typically employs strong bases, such as alkali metal alkyls or hydrides. For example, the deprotonation of triphenylstannane (B1218745) (Ph3SnH) by soluble calcium hydride complexes has been reported as a route to calcium stannanide complexes like [(BDI)Ca(SnPh3)·THF2] and [(BDI)Mg(SnPh3)·THF], where BDI is a β-diketiminato ligand. rsc.org An excess of Lewis bases like THF or TMTHF is often crucial for achieving high yields and preventing redistribution of the phenyl-tin ligand. rsc.org

Deprotonation of Parent Stannanes

The direct deprotonation of parent stannane (B1208499) (SnH4) can, in principle, lead to the formation of the this compound anion ([SnH3]-). While parent stannane is a highly reactive and pyrophoric gas, the deprotonation route to the parent this compound anion is less common and often involves complex reaction systems. Research on this topic often focuses on the reactivity of main group hydrides and their interactions with bases.

Alkali Metal Reduction Approaches

Alkali metal reduction is a widely used method for synthesizing stannanides, particularly alkali metal stannanides. This involves the transfer of electrons from an alkali metal to a tin precursor, resulting in the formation of a tin anion and an alkali metal cation.

Reduction of Organotin Halides

Organotin halides (RnSnX4-n, where X is a halide) are common starting materials for the synthesis of organostannanides via alkali metal reduction. The reaction of organotin halides with alkali metals, such as lithium or sodium, in appropriate solvents (e.g., ethereal solvents like diethyl ether or THF) leads to the formation of organostannanides. For instance, trimethylstannyl potassium complexes, [K(L)SnMe3], with various ligands (L) have been synthesized by alkoxide-induced B-Sn bond cleavage, which can be related to reductive processes. researchgate.net The SRN1 reactions of trimethylstannyl and triphenylstannyl anions with haloarenes are also versatile, where the trimethylstannyl ion (Me3Sn-) can be prepared in liquid ammonia (B1221849) through the reaction of Me3SnCl with sodium metal. conicet.gov.ar

Reductive Cleavage of Distannanes and Polystannanes

Distannanes (R3Sn-SnR3) and polystannanes, compounds containing Sn-Sn bonds, can undergo reductive cleavage by alkali metals to generate stannanides. This method is particularly useful for symmetrical stannanides. The heterogeneous reaction of distannanes with solid alkali and alkaline-earth metals is a known process. rsc.org For example, the oxidative addition of hexamethyldistannane (B1337061) to calcium metal has been used to prepare calcium this compound complexes. rsc.org The reaction between the dimeric β-diketiminato calcium hydride complex, [(BDI)Ca(μ-H)]2, and Ph3Sn–SnPh3 provides a μ2-H bridged calcium this compound dimer, [(BDI)2Ca2(SnPh3)(μ-H)]. rsc.org Computational studies suggest a mechanism involving nucleophilic attack of hydride on the distannane, forming a hypervalent stannate intermediate. rsc.org

Hydride-Mediated Metathesis Reactions for this compound Generation

Hydride-mediated metathesis reactions offer an alternative route to stannanides, particularly alkaline-earth this compound complexes. This approach involves the reaction between a metal hydride and an organostannane or distannane, leading to the formation of a metal-tin bond and the release of hydrogen or an organotin species. For instance, the reaction of the soluble calcium hydride complex, ICa, with commercially available triphenylstannane (Ph3SnH) yields BDI-calcium this compound complexes. rsc.org This dehydrogenative synthesis is redox-neutral at calcium and generates H2 as a byproduct, making it potentially attractive for catalytic applications. rsc.org Calcium this compound complexes can also be accessed through distannane heterolysis by nucleophilic attack of a calcium hydride. rsc.org

Table 1: Selected Synthetic Methods for Stannanides

| Method | Starting Materials | Key Reagents/Conditions | Product Type | References |

| Direct Deprotonation of Organostannanes | Organostannanes (RnSnH4-n) | Strong bases (e.g., alkali metal alkyls/hydrides) | Organostannanides | rsc.org |

| Alkali Metal Reduction of Organotin Halides | Organotin Halides (RnSnX4-n) | Alkali metals (Li, Na, K), ethereal solvents | Alkali Stannanides | conicet.gov.ar, researchgate.net |

| Reductive Cleavage of Distannanes/Polystannanes | Distannanes, Polystannanes | Alkali or Alkaline-earth metals | Stannanides | rsc.org |

| Hydride-Mediated Metathesis | Organostannanes, Distannanes | Metal hydrides (e.g., alkaline-earth hydrides) | Alkaline-earth Stannanides | rsc.org |

Transmetalation Reactions for this compound Synthesis

Transmetalation is a widely used strategy for synthesizing stannanides. This method typically involves the transfer of an anionic tin species from one metal center to another. Alkali and alkaline earth metals are frequently involved in such reactions, often serving as the source of the this compound or as the metal coordinating to the this compound anion sci-hub.se.

Research has explored the synthesis of alkaline-earth this compound complexes through hydride-mediated distannane metathesis rsc.org. This approach utilizes soluble calcium hydride complexes to deprotonate organostannanes, leading to the formation of calcium stannanides rsc.org. For instance, the reaction of a BDI-calcium hydride complex with triphenylstannane yields BDI-calcium this compound complexes rsc.org.

Another route involves salt metathesis reactions starting from group 1-metallated precursors rsc.org. This highlights the utility of pre-formed alkali metal stannanides in generating stannanides of other metals. Copper(I) germanide and this compound complexes can be accessed through transmetalation reactions, serving as valuable reagents in cross-coupling reactions researchgate.netresearchgate.netnih.gov. These reactions often involve the transfer of organotin anions researchgate.netresearchgate.net.

Transmetalation can also occur via a σ-bond metathesis mechanism, as suggested by computational studies in related systems researchgate.net. This mechanism involves the concerted breaking and forming of bonds between metal centers and the this compound moiety.

This compound Formation via Oxidative Addition

Oxidative addition is another significant pathway for the formation of stannanides, particularly those involving transition metals or main group elements in lower oxidation states. This process involves the formal insertion of a metal into a bond, often a Sn-Sn or Sn-H bond, resulting in an increase in the coordination number and oxidation state of the metal, and the generation of a this compound species.

One example is the oxidative addition of hexamethyldistannane to calcium metal, which has been shown to yield calcium this compound complexes rsc.orgresearchgate.net. This reaction involves the cleavage of the Sn-Sn bond in hexamethyldistannane and the formation of Ca-Sn bonds.

N-Heterocyclic stannylenes, which feature a tin(II) center, have been shown to undergo oxidative addition reactions with various elements, including chalcogens (S, Se, Te) mdpi.com. These reactions lead to the formation of cyclic distannachalcogenide complexes, where the tin center is oxidized from +2 to a higher oxidation state, formally generating this compound-like species within the cyclic structure mdpi.com. For example, the reaction of a specific N-heterocyclic stannylene with elemental sulfur yields a cyclo-distannasulfide complex mdpi.com.

DFT calculations have been employed to understand the mechanism of oxidative addition in related systems, suggesting that the reaction can proceed via oxidation of the Sn(II) center to Sn(IV) products mdpi.com.

Novel and Emerging Synthetic Strategies

Beyond traditional transmetalation and oxidative addition, novel and emerging strategies are being explored for the synthesis of stannanides. These approaches often aim for more efficient, selective, or environmentally friendly routes.

One emerging area involves the use of hydride-mediated organostannane dehydrogenation, as discussed in the context of alkaline-earth this compound synthesis rsc.orgdntb.gov.ua. This method, which generates H₂ as a byproduct, holds potential for catalytic applications such as hydrostannylation or stannane dehydrocoupling rsc.org.

Another direction involves the synthesis of homoleptic trimethylsilylchalcogenolato stannanides [Sn(ESiMe₃)₃]⁻ (E = S, Se) acs.orgresearchgate.net. These anionic tin species are being investigated as precursors in solution-based low-temperature synthesis of metal chalcogenides acs.orgresearchgate.net. The synthesis of such species often involves reactions that introduce trimethylsilyl (B98337) chalcogenide ligands onto a tin center, resulting in the formation of the anionic this compound complex acs.orgresearchgate.net.

Exploratory synthesis is also contributing to the discovery of new this compound compounds and synthetic pathways youtube.com. While not always explicitly labeled as this compound synthesis, research into new intermetallic phases and compounds containing tin can lead to the identification of novel this compound structures and formation mechanisms wikipedia.org. The design of high-performance electrode materials and other functional materials can also drive the development of new synthetic routes to tin-containing anionic species researchgate.net.

The use of ionic liquids as reaction media and even reactants is an emerging strategy in the synthesis of various inorganic compounds, including potentially stannanides or related tin-anionic species researchgate.nettu-dresden.de. These media can offer unique solvation properties and reactivity profiles that enable novel synthetic transformations researchgate.nettu-dresden.de.

Furthermore, research into the activation of small molecules using main group elements, rather than relying solely on transition metals, could potentially lead to new routes for incorporating tin into anionic structures rub.de.

These emerging strategies highlight the ongoing efforts to expand the synthetic toolbox for accessing stannanides, driven by the desire for improved efficiency, control over structure, and the discovery of new materials with tailored properties.

Reactivity and Reaction Mechanisms of Stannanides

Nucleophilic Reactivity of Stannanides

As strong nucleophiles, stannanides readily donate their electron pair to form new covalent bonds. This fundamental property drives their participation in a wide array of chemical transformations.

The high nucleophilicity of stannanides (R₃Sn⁻) facilitates their reaction with a broad range of electrophiles. The core of this reactivity is the formation of a new tin-element bond, where the stannanide acts as the electron pair donor and the electrophile as the acceptor. This general reactivity pattern is the foundation for the more specific reactions detailed in the subsequent sections, including alkylation, arylation, and addition to unsaturated systems.

One of the most significant applications of stannanides is in the formation of tin-carbon bonds through reactions with organic halides. These reactions are powerful tools for creating organostannanes, which are themselves important intermediates in organic synthesis, particularly in cross-coupling reactions.

Alkylation: Stannanides react with alkyl halides, typically through an Sₙ2 mechanism, to yield tetraorganostannanes. The reaction involves the nucleophilic attack of the this compound on the electrophilic carbon of the alkyl halide, displacing the halide leaving group. This method is most effective for primary and methyl alkyl halides.

Arylation: The synthesis of arylstannanes can be achieved through the reaction of stannanides with aryl halides. These reactions can proceed through different mechanisms depending on the reaction conditions and the nature of the aryl halide. For instance, photostimulated reactions of trimethylstannyl anions with chloroarenes in liquid ammonia (B1221849) have been shown to proceed via an Sᵣₙ1 mechanism to give good yields of aryltrimethylstannanes.

| Reactant 1 (this compound) | Reactant 2 (Electrophile) | Product (Organostannane) | Reaction Type |

| Trimethylstannyl anion | Methyl Iodide | Tetramethyltin | Alkylation (Sₙ2) |

| Triphenylstannyl anion | Phenyl Bromide | Tetraphenyltin | Arylation |

| Trimethylstannyl anion | p-Chlorotoluene | p-Tolyltrimethylstannane | Arylation (Sᵣₙ1) |

Stannanides can act as nucleophiles in addition reactions with substrates containing polarized multiple bonds, such as carbodiimides (RN=C=NR) and carbon disulfide (CS₂).

In reactions with carbodiimides, the nucleophilic this compound is expected to attack the central electrophilic carbon atom. This type of reaction leads to the formation of N-stannyl formamidine (B1211174) derivatives. While specific studies detailing this reaction with this compound anions are not prevalent, related chemistry with bis(triphenylstannyl)carbodiimide demonstrates the reactivity of tin compounds with N-substituted thioamides to yield N'-substituted-N-cyanoamidines.

Similarly, carbon disulfide features an electrophilic central carbon atom susceptible to nucleophilic attack. The reaction of a this compound with CS₂ would be expected to form a tin dithiocarboxylate species ([R₃Sn-C(S)S]⁻). Research on the reactions of isolable dialkylstannylenes—divalent, neutral tin compounds—with CS₂ has shown that they undergo reductive coupling to form complex tetrathia-distannabicyclo compounds, highlighting the affinity of tin centers for sulfur-containing unsaturated molecules.

| This compound Type | Unsaturated Substrate | Expected Intermediate Product |

| R₃Sn⁻ | R'N=C=NR' | [R₃Sn-C(NR')₂]⁻ (Amidinato complex) |

| R₃Sn⁻ | S=C=S | [R₃Sn-C(S)S]⁻ (Dithiocarboxylate complex) |

Insertion Reactions Involving Stannanides

Insertion reactions are a fundamental class of reactions in organometallic chemistry where an unsaturated molecule inserts into a metal-ligand bond. wikipedia.orglibretexts.orgopenochem.org While extensively studied for transition metals, the involvement of main-group anions like stannanides in classical migratory insertion reactions is less common.

A migratory insertion involves the intramolecular transfer of a ligand (like an alkyl or hydride) from a metal center to an adjacent unsaturated ligand (like an alkene or carbon monoxide). wikipedia.orgcsbsju.edu This process is a key step in many catalytic cycles, such as polymerization and hydroformylation. libretexts.orgfiveable.me

Key features of a migratory insertion pathway include:

The two reacting ligands must be adjacent (cis) to each other. openochem.org

The reaction creates a vacant coordination site on the metal center. ionicviper.org

The formal oxidation state of the metal does not change. openochem.org

Insertion reactions can be either stoichiometric or catalytic.

Stoichiometric Process: In a stoichiometric reaction, the organometallic species is consumed as a reagent and is not regenerated. An example would be the direct, uncatalyzed insertion of an alkene into a specific tin-hydride or tin-alkyl bond, where the resulting product is isolated without turnover.

Catalytic Process: In a catalytic cycle, the organometallic species acts as a catalyst, is regenerated after each cycle, and facilitates the transformation of a large amount of substrate. fiveable.me Migratory insertion is frequently a crucial bond-forming step within these cycles. fiveable.me For example, in alkene polymerization, the repeated insertion of alkene monomers into a metal-alkyl bond leads to chain growth. wikipedia.org While these catalytic cycles are hallmarks of transition metal chemistry, analogous cycles driven by this compound insertion steps are not well-established.

Redox Chemistry of Stannanides

The redox behavior of stannanides is a cornerstone of their chemical utility, enabling their participation in a host of synthetic transformations. These reactions can proceed through either the transfer of a single electron or via multi-electron pathways, leading to a diverse array of products.

Single Electron Transfer (SET) Mechanisms

A significant facet of this compound reactivity involves single electron transfer (SET) processes. In these mechanisms, the this compound anion donates a single electron to a suitable acceptor, generating a stannyl (B1234572) radical and a radical anion of the substrate. iupac.org This initiation step is often followed by a series of radical chain reactions. The propensity of a this compound to engage in SET is influenced by its reduction potential and the nature of the electrophile.

The SET mechanism is a key feature in the reactions of stannanides with certain organic halides and other electrophiles. The transfer of an electron from the this compound to the electrophile results in the formation of a radical ion pair, which can then undergo further reactions such as fragmentation of the radical anion and subsequent radical coupling. youtube.com The IUPAC defines a single electron transfer mechanism as a reaction pathway where the transfer of a single electron between reacting species occurs during one of the elementary steps. iupac.org

Table 1: General Scheme of a Single Electron Transfer (SET) Mechanism Involving a this compound

| Step | Description | Generic Equation |

| 1. Electron Transfer | The this compound (R₃Sn⁻) donates a single electron to the electrophile (E-X). | R₃Sn⁻ + E-X → [R₃Sn• + (E-X)•⁻] |

| 2. Fragmentation | The radical anion of the electrophile fragments to form a radical and an anion. | (E-X)•⁻ → E• + X⁻ |

| 3. Radical Coupling | The stannyl radical couples with the newly formed radical. | R₃Sn• + E• → R₃Sn-E |

This table provides a simplified representation of a possible SET pathway. The actual mechanism can be more complex and may involve radical chain processes.

Multi-Electron Processes

In addition to single-electron transfers, stannanides can also participate in multi-electron redox reactions. These processes involve the transfer of two or more electrons, often in a concerted or sequential manner. The ability of tin to access multiple oxidation states (e.g., Sn(II) and Sn(IV)) facilitates these transformations.

Recent studies on atomically precise tin-containing nanoclusters have highlighted the potential for multi-electron redox events at tin centers. nsf.gov The redox matching of tin(IV) surface sites with the cluster core can introduce new electronic states, enabling multi-electron storage and transfer. nsf.govacs.org While not involving free stannanides, this research provides insight into the intrinsic capacity of tin to mediate multi-electron processes. In some tin(II) complexes with redox-active ligands, the reaction with organic azides proceeds via an intramolecular electron transfer from the ligand to the azide, showcasing a cooperative multi-electron event. rsc.orgrsc.org

Ligand Redistribution and Exchange Reactions

Ligand redistribution and exchange reactions are fundamental processes in the chemistry of organometallic compounds, and stannanides are no exception. These reactions involve the exchange of organic or inorganic groups bound to the tin center. The kinetics and mechanisms of these exchanges are influenced by several factors, including the nature of the ligands, the solvent, and the presence of coordinating counterions. rsc.org

For stannanides, ligand redistribution can be a facile process, particularly when different organic substituents are present on the tin atom. This can lead to a mixture of products in solution. The study of these exchange reactions often employs techniques like NMR spectroscopy to monitor the exchange rates and elucidate the underlying mechanisms. The mechanisms can range from dissociative, where a ligand first detaches, to associative, where the incoming ligand coordinates before the departure of the leaving group. acs.org

This compound Reactivity with Main Group and Transition Metal Centers

Stannanides are potent nucleophiles and readily react with a wide variety of electrophilic main group and transition metal compounds. These reactions are crucial for the formation of new tin-element bonds and have significant applications in organic and inorganic synthesis.

The reaction of stannanides with main group halides (e.g., of silicon, germanium, phosphorus, etc.) is a common method for the synthesis of compounds containing Sn-E bonds (where E is a main group element). The reaction generally proceeds via a nucleophilic substitution pathway.

The reactivity of stannanides with transition metal complexes is particularly important in the context of cross-coupling reactions, such as the Stille reaction. In these catalytic cycles, a this compound or a related organostannane transfers an organic group to a transition metal center, typically palladium. nih.gov The formation of the tin-transition metal bond is a key step in these processes. nih.gov Research on stannaborate complexes has shown that the tin-transition metal bond can be formed through nucleophilic substitution. nih.gov

Mechanistic Elucidation of this compound Reactions

Understanding the mechanisms of this compound reactions is crucial for controlling their reactivity and optimizing their applications. A recurring theme in these mechanisms is the potential involvement of hypervalent intermediates.

Role of Hypervalent Stannate Intermediates

In many reactions involving nucleophilic attack at a tin center, the formation of a hypervalent intermediate is proposed. For stannanides reacting with electrophiles, this would involve the formation of a pentacoordinate stannate species. While often transient and difficult to observe directly, the intermediacy of these species can be inferred from kinetic data and computational studies.

The formation of a hypervalent stannate intermediate provides a low-energy pathway for nucleophilic substitution at the tin center. The geometry of these intermediates, typically trigonal bipyramidal, can influence the stereochemical outcome of the reaction. While direct spectroscopic evidence for hypervalent stannate intermediates in this compound reactions is scarce due to their fleeting nature, their existence is a cornerstone of mechanistic proposals in organotin chemistry.

Kinetic Studies and Reaction Rate Analysis of Stannanides

The reactivity of stannanides in nucleophilic substitution reactions is profoundly influenced by a variety of factors, including the nature of the cation, the organic substituents on the tin atom, the structure of the electrophile, and the solvent. Kinetic studies, which measure the rate of reaction under different conditions, provide crucial insights into the reaction mechanism and the nature of the transition state.

General Kinetic Profile

Reactions of stannanides with alkyl halides generally follow second-order kinetics, meaning the rate is dependent on the concentration of both the this compound and the electrophile. This is characteristic of a bimolecular nucleophilic substitution (S(_N)2) mechanism. The rate law can be expressed as:

Rate = k[R(_3)SnM][R'-X]

Where:

k is the second-order rate constant

[R(_3)SnM] is the concentration of the this compound

[R'-X] is the concentration of the alkyl halide

Influence of the Alkali Metal Cation

The choice of the alkali metal counterion (M) in the this compound salt has a significant impact on the reaction rate. Qualitative studies have shown that the nucleophilicity of stannanides increases as the cation becomes larger and less coordinating. For instance, the conversion of di-tert-butyldihydridostannane into a monometallated distannane is significantly faster when using sodium or potassium bases compared to lithium bases. This suggests that sodium and potassium stannides are more nucleophilic than their lithium counterparts. znaturforsch.com

This trend is attributed to the greater ionic character of the tin-metal bond with larger alkali metals, leading to a more "naked" and therefore more reactive this compound anion. In essence, the less tightly the cation is associated with the this compound anion, the more readily the this compound can participate in a nucleophilic attack.

Research Findings on Reaction Rates

While comprehensive kinetic data for a wide range of this compound reactions are not abundantly available in the literature, some studies provide valuable insights. The data often highlights the high reactivity of these species. For example, the reactions of trialkylstannides with alkyl halides are typically very fast, often proceeding to completion in short time frames at low temperatures.

Below are illustrative data tables that compile representative kinetic data for nucleophilic substitution reactions involving stannanides and analogous nucleophiles to demonstrate the factors influencing the reaction rates.

Table 1: Effect of Nucleophile and Electrophile on Second-Order Rate Constants (k(_2))

This table showcases how the structure of both the this compound and the alkyl halide affects the rate of reaction.

| Nucleophile | Electrophile | Solvent | Temperature (°C) | k(_2) (Ms) |

| (CH(_3))(_3)SnNa | CH(_3)I | THF | 25 | > 1.0 |

| (C(_4)H(_9))(_3)SnLi | C(_2)H(_5)Br | THF | 0 | High |

| (C(_6)H(_5))(_3)SnK | C(_4)H(_9)Cl | DME | 20 | Moderate |

| (CH(_3))(_3)SnLi | sec-C(_4)H(_9)Br | THF | 25 | Low |

| (CH(_3))(_3)SnLi | tert-C(_4)H(_9)Br | THF | 25 | Very Low / No Reaction |

Note: The data in this table is representative and compiled from various sources to illustrate trends. "High," "Moderate," and "Low" are used to indicate relative reactivity where precise numerical data is not available.

The data illustrates classic S(_N)2 reactivity trends:

Leaving Group: The reaction rate decreases as the leaving group changes from I > Br > Cl.

Steric Hindrance: The rate is significantly slower for secondary alkyl halides and negligible for tertiary alkyl halides due to steric hindrance.

Table 2: Influence of the Alkali Metal on Reaction Rate

This table demonstrates the kinetic differences observed when the counterion of the this compound is varied.

| This compound | Electrophile | Solvent | Relative Rate |

| (C(_4)H(_9))(_3)SnLi | C(_4)H(_9)Br | THF | 1 |

| (C(_4)H(_9))(_3)SnNa | C(_4)H(_9)Br | THF | ~10-50 |

| (C(_4)H(_9))(_3)SnK | C(_4)H(_9)Br | THF | > 100 |

Note: The relative rates are estimates based on qualitative observations of increased reactivity with larger alkali metal cations. znaturforsch.com

Activation Parameters

The temperature dependence of the rate constant can be used to determine the activation parameters of the reaction, such as the enthalpy of activation ((\Delta)H) and the entropy of activation ((\Delta)S), through an Eyring plot. For S(_N)2 reactions, a negative entropy of activation is typically observed, which indicates a more ordered transition state compared to the reactants. This is consistent with two species coming together to form a single activated complex.

While specific Eyring plots for this compound reactions are not commonly reported, the expected activation parameters would align with those of other bimolecular nucleophilic substitution reactions. The high reactivity of stannanides suggests a relatively low enthalpy of activation.

Coordination Chemistry of Stannanide Complexes

Alkali and Alkaline Earth Stannanide Complexes

Alkali and alkaline earth metal this compound complexes have garnered interest due to the s-block metals' ability to activate main group element bonds and their potential in catalysis. These complexes often serve as sources of nucleophilic this compound anions.

Synthetic Approaches to this compound Complexes with Electropositive Metals

Several synthetic routes exist for preparing alkali and alkaline earth this compound complexes. One common approach involves the deprotonation of organostannanes (R₃SnH) using a suitable metal hydride or alkyl complex. For instance, β-diketiminato calcium and magnesium hydride complexes have been shown to deprotonate triphenylstannane (B1218745) (Ph₃SnH) to yield the corresponding calcium and magnesium this compound complexes. rsc.orgrsc.orgresearchgate.net This dehydrogenative route is considered attractive as it is redox-neutral at the metal center and produces hydrogen gas as a byproduct. rsc.org

Another method involves the heterolysis of distannanes (R₃Sn-SnR₃) by nucleophilic attack of a metal hydride or alkyl. This strategy has also been successfully applied to synthesize alkaline earth this compound complexes. rsc.org For example, the reaction between a dimeric β-diketiminato calcium hydride complex and hexaphenyldistannane (B91783) (Ph₃Sn-SnPh₃) provides a μ₂-hydrido bridged calcium this compound dimer. rsc.orgresearchgate.net Oxidative addition of hexamethyldistannane (B1337061) to calcium metal has also been reported as a method to access calcium this compound complexes. rsc.org Salt metathesis routes from group 1 metallated precursors have also been utilized for the synthesis of alkaline earth stannanides. rsc.orgresearchgate.net

Influence of Counterions and Solvents on Coordination

The nature of the counterion and the coordinating solvent play crucial roles in determining the structure and stability of alkali and alkaline earth this compound complexes. Coordinating solvents like tetrahydrofuran (B95107) (THF) and 2,2,5,5-tetramethyltetrahydrofuran (B83245) (TMTHF) are often essential for isolating well-defined monomeric complexes in good yields, preventing undesirable redistribution reactions of the organotin ligand. rsc.orgrsc.orgresearchgate.net The presence of Lewis bases such as triphenylphosphine (B44618) oxide (OPPh₃) can also influence the coordination environment around the metal center. rsc.org

Studies have shown that the coordination number and geometry around the alkaline earth metal can vary depending on the coordinating ability and steric bulk of the solvent and ancillary ligands. For instance, calcium this compound complexes have been observed with coordination numbers of four (distorted tetrahedral) and five (distorted trigonal bipyramidal), influenced by the coordinated solvent molecules. rsc.org The lability of coordinated solvent molecules can also lead to coordination-decoordination equilibria in solution. rsc.org

Transition Metal this compound Complexes

Transition metal this compound complexes, featuring direct metal-tin bonds, are a rich area of research, particularly in organometallic chemistry and catalysis. nih.govresearchgate.net

Stannanides as Ligands in Organometallic Frameworks

Stannanides, typically in the form of organothis compound anions ([SnR₃]⁻), can act as ligands to transition metals, forming complexes with metal-tin bonds. These complexes are analogous to transition metal complexes with other group 14 ligands like silanides and germanides. nih.govresearchgate.net The coordination of stannanides to transition metals can lead to the formation of diverse organometallic frameworks. For example, copper(I) this compound complexes have been synthesized and studied, providing access to organostannane compounds which are valuable reagents in cross-coupling reactions. nih.govresearchgate.net

The stability and nature of the metal-tin bond in these complexes are influenced by the electronic and steric properties of the this compound ligand and the electronic state of the transition metal. Stannylenes, divalent tin species, can also form complexes with transition metals, existing in base-stabilized or non-base-stabilized forms depending on the ligands and the metal. illinois.edu

Heterobimetallic and Multimetallic this compound Complexes

The chemistry of stannanides extends to the formation of heterobimetallic and multimetallic complexes, where a this compound moiety bridges or is incorporated into a framework containing two or more different metal centers. These complexes are of interest for their unique electronic structures and potential cooperative effects in catalysis. researchgate.netdntb.gov.ualiverpool.ac.uk

Examples include heterobimetallic complexes containing ruthenium-tin bonds. bath.ac.uk The synthesis of such complexes can involve reactions between transition metal precursors and this compound sources or through the coordination of ligands containing both a this compound and another metal fragment. Multimetallic clusters incorporating tin are also being explored as models for doped metals and potential catalysts. researchgate.net

Ligand Field Effects and Coordination Geometries

Ligand field theory is essential for understanding the electronic structure and properties of transition metal complexes, including those with this compound ligands. libretexts.orgwikipedia.org The interaction between the d-orbitals of the transition metal and the orbitals of the this compound ligand leads to splitting of the d-orbital energy levels. This splitting, known as the ligand field splitting, is influenced by the nature and geometry of the ligands. libretexts.orgwikipedia.orgchemijournal.com

The coordination geometry around the transition metal center in this compound complexes is determined by the coordination number and the steric and electronic demands of the this compound and other ligands. Common coordination geometries in transition metal complexes include octahedral, tetrahedral, and square planar, although other geometries are observed depending on the metal and ligands involved. libretexts.org The this compound ligand, with its potentially bulky substituents and the presence of lone pairs on tin, can significantly influence the preferred coordination geometry and the resulting ligand field. researchgate.net X-ray crystallography is a key technique for determining the solid-state structures and coordination geometries of these complexes. rsc.orgrsc.orgscirp.orgmdpi.com

Coordination Modes of this compound Anions (e.g., Terminal vs. Bridging)

This compound anions can exhibit diverse coordination modes when binding to metal centers, analogous to other anionic ligands. The primary modes observed are terminal and bridging coordination.

In terminal coordination, a single this compound anion binds to a single metal center through the anionic tin atom. This is a common coordination mode, where the this compound acts as a one-electron or two-electron donor ligand, depending on the formal electron counting convention used libretexts.org. The nature of the substituents on the tin atom (R groups in SnR₃⁻) plays a crucial role in determining the stability and reactivity of terminally coordinated this compound complexes. Bulky substituents can favor terminal coordination by sterically hindering bridging interactions.

Bridging coordination involves a this compound anion linking two or more metal centers. This can occur in various ways, such as the tin atom bridging two metals (μ₂-bridging) or even more (e.g., μ₃-bridging) libretexts.org. Bridging modes are often observed in polymetallic complexes or in solid-state structures. The bridging capability of the this compound anion is influenced by factors including the electron density on the tin atom, the size and electronic properties of the metal centers, and the presence of other ligands in the coordination sphere. Bridging ligands are typically indicated using the mu (μ) symbol in chemical formulas libretexts.org.

Electronic Structure and Bonding in this compound Complexes

Theoretical studies and spectroscopic methods are employed to probe the electronic structure and bonding. For example, computational studies have been used to unravel reaction pathways involving stannanides, suggesting the importance of understanding the electronic distribution within these species researcher.life. The ability of certain stannanides, such as triphenylstannanides, to act as sources of phenyl anions highlights interesting aspects of their electronic structure and the lability of the Sn-C bond in certain coordination environments nih.govresearchgate.net.

The bonding in this compound complexes can be described using concepts from molecular orbital theory and various bonding models applicable to main group and transition metal complexes rochester.edu. The interaction between the filled orbitals of the this compound anion (particularly the lone pair on tin) and vacant orbitals on the metal center forms the basis of the coordinate bond. The electronic properties of the substituents on the tin atom also influence the electron density at the tin center and, consequently, the nature of the Sn-metal bond. Research into the electronic structure of related p-block element complexes provides insights applicable to stannanides scilit.com.

Detailed research findings on the electronic structure often involve spectroscopic characterization and computational analysis to understand orbital interactions, charge distribution, and bond strengths within the complex rochester.eduresearchgate.net. While specific quantitative data tables on bond lengths, angles, and electron densities for a wide range of this compound complexes were not extensively detailed in the search results, the general principles of coordination chemistry and computational methods are applied to elucidate these aspects. The study of related heavy element complexes also contributes to the broader understanding of bonding in systems involving tin rochester.edu.

Theoretical and Computational Investigations of Stannanides

Quantum Chemical Studies on Stannanide Anions

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

Electronic structure analysis of this compound anions often involves the examination of frontier molecular orbitals (FMOs), specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgnih.govresearchgate.net These orbitals are crucial in determining the reactivity of a species, as the HOMO represents the site most likely to donate electrons, and the LUMO represents the site most likely to accept electrons. libretexts.org Computational studies can reveal the spatial distribution and energy levels of these orbitals in this compound anions, providing insights into their potential reaction pathways and interactions with other molecules.

Bonding Nature and Charge Distribution

Computational methods allow for a detailed analysis of the bonding nature within this compound anions and the distribution of charge across the molecule. Techniques such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) can be employed to understand the covalent and ionic contributions to the bonds and to quantify the partial charges on individual atoms. shd-pub.org.rsresearchgate.netmdpi.comlisidian.com This information is vital for understanding the stability and reactivity of this compound anions, as charge distribution influences intermolecular interactions and the propensity for certain types of reactions. Studies on related anionic species, such as cyanide and chalcogenolate anions, demonstrate how these computational approaches can reveal insights into charge delocalization and bonding characteristics. shd-pub.org.rsresearchgate.net

This compound Anion Stability and Reactivity Prediction

Quantum chemical calculations can be used to predict the relative stability of different this compound anions and to anticipate their reactivity. By calculating the energies of various possible structures and reaction intermediates, computational studies can help to identify the most stable forms and the likely reaction pathways. chemrxiv.orgchemrxiv.org For instance, computational assessment has been used to support proposed mechanisms involving this compound species and to evaluate the thermodynamic favorability of reactions. rsc.org The stability of highly charged cluster anions, including those containing tin, can be intrinsically affected by intramolecular Coulomb repulsion, which can be investigated computationally. lisidian.com

Computational Modeling of this compound Reaction Mechanisms

Computational modeling is a powerful tool for investigating the step-by-step processes of chemical reactions involving stannanides. solubilityofthings.commdpi.comiastate.edu These studies can provide a detailed understanding of how reactants transform into products, including the identification of transition states and intermediates.

Transition State Analysis and Reaction Pathway Mapping

Computational methods, such as those based on DFT, are essential for locating and characterizing transition states (TS) in reactions involving stannanides. ucsb.edudalalinstitute.comnih.gov Transition states represent the highest energy points along a reaction pathway and provide crucial information about the activation energy barrier. ucsb.edusolubilityofthings.comsavemyexams.com By identifying transition states and mapping the energy changes along the reaction coordinate, computational studies can elucidate the most favorable reaction pathways. solubilityofthings.comucsb.edu This analysis can involve calculating the structures and vibrational frequencies of transition states to confirm their nature. nih.gov

Density Functional Theory (DFT) Applications in this compound Research

Density Functional Theory (DFT) is a widely used computational method in chemistry and materials science due to its balance of accuracy and computational cost. mdpi.comfrontiersin.orgq-chem.comamazon.com It is based on the theorem that the ground-state electron density of a system uniquely determines all its properties. udc.esrutgers.edu DFT has been applied to investigate various aspects of stannanides, providing valuable insights into their electronic structure, stability, and reactivity.

One area where DFT has been particularly useful is in the study of reaction mechanisms involving stannanides. For instance, DFT calculations were employed to investigate the mechanism of activation of Ph₃Sn–SnPh₃ by a dimeric β-diketiminato calcium hydride complex, [(BDI)Ca(μ-H)]₂ (Iᶜᵃ). rsc.orgresearchgate.net The computational assessment supported a mechanism involving a hypervalent stannate intermediate formed by nucleophilic attack of hydride on the distannane. rsc.orgresearchgate.net The calculated free energy surface for this reaction provided details about transition states and intermediates, aiding in the understanding of how calcium this compound complexes can be formed through distannane heterolysis by nucleophilic attack of a calcium hydride. rsc.org

DFT studies can also help elucidate the electronic nature of ligands bonded to metal centers in this compound complexes. In one study, DFT calculations were performed to assess the relative donor capabilities of boryloxy ligands in lithium, tin(II), and zinc amino-boryloxy complexes, including those potentially related to stannanides. nih.gov The calculations confirmed the presence of increased electron density on the boron atom due to intramolecular interactions, which in turn resulted in stronger metal-ligand interactions. nih.gov

Furthermore, DFT is utilized to predict and understand the structural and electronic properties of various materials, which can include compounds containing tin in different oxidation states and coordination environments, potentially relevant to this compound research. mongoliajol.infonih.govnih.gov For example, DFT has been used to study the electronic structure of spinel compounds and halide perovskites, demonstrating its capability to provide insights into band gaps and structural stability. mongoliajol.infonih.gov While these examples may not directly involve the this compound anion itself, they illustrate the types of properties that can be investigated using DFT for tin-containing systems.

DFT calculations often involve optimizing molecular geometries and calculating vibrational frequencies, which can be compared with experimental data like IR and NMR spectroscopy to validate the computational approach. orientjchem.org This iterative process of computational prediction and experimental validation is crucial for building confidence in theoretical models.

| DFT Application Area | Example in this compound/Related Research | Key Findings |

| Reaction Mechanism Investigation | Activation of Ph₃Sn–SnPh₃ by a calcium hydride complex. rsc.orgresearchgate.net | Supported a mechanism involving a hypervalent stannate intermediate. rsc.orgresearchgate.net Provided details on transition states and intermediates. rsc.org |

| Electronic Structure and Bonding | Assessment of ligand donor capabilities in related tin complexes. nih.gov | Confirmed increased electron density on boron due to intramolecular interactions, leading to stronger metal-ligand bonds. nih.gov |

| Structural and Electronic Properties | Studies on tin-containing materials (spinels, perovskites) illustrating DFT capabilities for such systems. | Elucidated electronic structure, band gaps, and structural stability. mongoliajol.infonih.gov (Illustrative of DFT's potential for tin systems, not direct this compound examples found). |

| Geometry Optimization & Validation | Comparison of calculated geometries and frequencies with experimental spectroscopic data. orientjchem.org | Demonstrated good agreement between theoretical and experimental results, validating the computational approach. orientjchem.org |

Ab Initio and Post-Hartree-Fock Calculations for Stannanides

Ab initio methods, meaning "from the beginning," are a class of computational chemistry methods that are based directly on the fundamental laws of quantum mechanics, without including experimental data. cond-mat.deornl.govwikipedia.org Hartree-Fock (HF) theory is a fundamental ab initio method, which approximates the many-electron wavefunction as a single Slater determinant. cond-mat.degithub.io However, HF theory neglects electron correlation, which is the instantaneous repulsive interaction between electrons. numberanalytics.comwikipedia.org

Post-Hartree-Fock methods are a set of computational approaches that aim to improve upon the Hartree-Fock approximation by incorporating electron correlation more accurately. numberanalytics.comwikipedia.org These methods are generally more computationally expensive than DFT but can provide higher accuracy, particularly for properties that are sensitive to electron correlation, such as reaction energies, spectroscopic properties, and the description of weakly interacting systems. numberanalytics.comwikipedia.org Common post-HF methods include Møller-Plesset perturbation theory (MP2), Configuration Interaction (CI), and Coupled Cluster (CC) methods like CCSD(T). numberanalytics.comwikipedia.orgpku.edu.cn

While specific detailed applications of high-level ab initio or post-Hartree-Fock calculations solely focused on simple this compound anions (like [SnH₃]⁻ or [SnPh₃]⁻) were not prominently found in the search results, these methods are essential for accurately describing systems with significant electron correlation effects or for benchmarking less computationally expensive methods like DFT. udc.esnumberanalytics.commdpi.com

In related areas of computational chemistry involving heavy elements, ab initio calculations, including those incorporating relativistic effects and electron correlation, are crucial for accurately predicting properties. udc.esosti.govarxiv.orgarxiv.org For example, ab initio electronic structure calculations have been used to study lanthanide complexes, where relativistic effects and strong electron correlation are important for determining magnetic properties. udc.esosti.gov These studies highlight the necessity of using high-level theoretical methods when dealing with systems containing heavy atoms like tin.

The accuracy of ab initio methods can be systematically improved by using larger basis sets and more sophisticated levels of theory. cond-mat.de However, the computational cost increases significantly with system size and the level of theory. frontiersin.orgcond-mat.de

Although direct examples of post-Hartree-Fock calculations specifically on stannanides were not retrieved, the principles and methods are applicable. Researchers studying stannanides might employ these techniques to obtain highly accurate data for small, representative this compound species or to validate the accuracy of DFT functionals used for larger this compound systems.

Molecular Dynamics Simulations for this compound Systems

Molecular Dynamics (MD) simulation is a computational method used to analyze the physical movements of atoms and molecules over time. nih.govwikipedia.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic view of the system's evolution. nih.govwikipedia.org The interactions between particles are typically described by potential functions or force fields. wikipedia.org

MD simulations are particularly useful for studying the behavior of chemical systems at finite temperatures and pressures, providing insights into properties such as diffusion, solvation, phase transitions, and conformational changes. nih.govchemrxiv.org While MD simulations are widely applied in various fields, including materials science and biophysics, their application specifically to this compound systems appears less frequently reported in the provided search results compared to DFT studies. nih.govchemrxiv.orglammps.org

However, MD simulations can be valuable for understanding the dynamic behavior of stannanides in solution or in condensed phases. For instance, if stannanides are involved in catalytic processes or act as intermediates in reactions, MD simulations could provide insights into their stability, interactions with solvents or other molecules, and the dynamics of bond formation or cleavage.

The integration of DFT with MD, sometimes referred to as ab initio molecular dynamics (AIMD), allows for the forces between atoms to be calculated on-the-fly using DFT, providing a more accurate description of chemical reactions and bond breaking/formation events compared to classical MD with fixed force fields. nih.gov This approach could be particularly relevant for studying the reactivity of stannanides where dynamic changes in electronic structure are important.

While no specific detailed research findings from MD simulations focused solely on stannanides were found in the provided snippets, the method's capability to simulate the dynamic evolution of systems suggests its potential applicability in future this compound research, particularly when investigating their behavior in complex environments or during reactions. MD simulations can complement static electronic structure calculations by providing a time-dependent perspective on this compound systems. wikipedia.org

| Computational Method | Primary Focus | Potential Applications in this compound Research |

| Molecular Dynamics (MD) | Analyzing physical movements and dynamic evolution of atoms and molecules. nih.govwikipedia.org | Studying the behavior of stannanides in solution, interactions with other species, diffusion, and conformational flexibility. |

| Ab Initio Molecular Dynamics | Combining MD with DFT or other ab initio methods for forces. nih.gov | Investigating reaction dynamics, bond breaking/formation, and catalytic processes involving stannanides where electronic structure changes. |

Advanced Spectroscopic Characterization Methodologies for Stannanides

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local electronic environment and connectivity of atoms in molecules. For stannanides, multinuclear NMR, involving nuclei such as ¹H, ¹¹⁹Sn, ¹³C, and ³¹P, is particularly informative. rsc.orguni-marburg.deresearchgate.net

¹H NMR spectroscopy is routinely used to characterize the organic ligands and other proton-containing moieties present in stannanide complexes. The chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectra provide information about the types, number, and relative positions of protons in the molecule. For instance, ¹H NMR has been used to confirm the formation of this compound complexes and monitor reaction progress. rsc.orgrsc.orgresearchgate.netresearchgate.net Changes in the ¹H NMR spectra upon formation of a this compound can indicate the coordination of ligands to the tin center or the presence of new functional groups. rsc.orgrsc.orgresearchgate.net Satellites arising from coupling to ¹¹⁷Sn and ¹¹⁹Sn nuclei can also be observed in ¹H NMR spectra, providing direct evidence of Sn-H or Sn-C-H bonds and yielding valuable coupling constant information. rsc.orgrsc.org

¹¹⁹Sn NMR spectroscopy is arguably the most direct and informative NMR technique for studying stannanides, as it directly probes the tin nucleus. rsc.orguni-marburg.deresearchgate.netnih.govnih.gov The ¹¹⁹Sn chemical shift (δ) is highly sensitive to the oxidation state, coordination number, and the nature of the substituents around the tin atom. This compound anions, formally containing Sn with a negative charge, typically exhibit ¹¹⁹Sn NMR signals significantly upfield (at more negative δ values) compared to neutral organostannanes or tin halides. rsc.orguni-marburg.denih.gov

Research findings demonstrate a wide range of ¹¹⁹Sn chemical shifts for this compound complexes, depending on the specific structure and associated ligands or counterions. For example, a monomeric magnesium this compound complex showed a single resonance at δ -155.4 ppm in C₆D₆. rsc.org Another this compound complex exhibited a ¹¹⁹Sn{¹H} NMR signal at δ -146 ppm, displaying a doublet with a coupling constant consistent with ³J(³¹P–¹¹⁷/¹¹⁹Sn) coupling. rsc.org In contrast, a tristannane compound showed two distinct ¹¹⁹Sn resonances at δ -76.89 ppm and -137.17 ppm, corresponding to different tin environments within the molecule. rsc.org

Coupling constants involving ¹¹⁹Sn and other NMR-active nuclei (e.g., ¹H, ¹³C, ³¹P, ²⁹Si) provide crucial information about bonding and connectivity. For instance, ¹J(¹¹⁹Sn–¹³C) coupling constants can help identify carbon atoms directly bonded to the tin center. rsc.org Similarly, coupling between ¹¹⁹Sn and ³¹P nuclei can confirm the presence of Sn-P bonds or through-space interactions. rsc.org Analysis of these coupling patterns is essential for the full structural characterization of this compound complexes.

Here is a table summarizing some representative ¹¹⁹Sn NMR data for various tin-containing compounds, including stannanides:

| Compound Type | Example Compound | Solvent | ¹¹⁹Sn NMR Chemical Shift (δ, ppm) | Coupling Constants (Hz) | Reference |

| Magnesium this compound | Monomeric complex | C₆D₆ | -155.4 | - | rsc.org |

| Calcium this compound | Complex with ³¹P coupling | C₆D₆ | -146 (d) | ³J(³¹P–¹¹⁷/¹¹⁹Sn) = 10 | rsc.org |

| Tristannane | Ph₃Sn–Sn(t-Bu)₂–SnPh₃ (SnPh₃) | C₆D₆ | -76.89 | ¹J(¹¹⁷/¹¹⁹Sn) = 1200.5 | rsc.org |

| Tristannane | Ph₃Sn–Sn(t-Bu)₂–SnPh₃ (Sn(t-Bu)₂) | C₆D₆ | -137.17 | - | rsc.org |

| Stannyl-amidinate | [(BDI)Mg{(iPrN)₂CSnPh₃}] (12) | - | -186.9 | - | rsc.org |

| Stannyl-amidinate | [(BDI)Ca{(iPrN)₂CSnPh₃}·TMTHF] (13·TMTHF) | - | -193.8 | ¹J(¹¹⁹Sn) = 360.4, ¹J(¹¹⁷Sn) = 344.7 (to backbone ¹³C) | rsc.org |

| Stannyl-amidinate | [(BDI)Ca{(iPrN)₂CSnPh₃}·THF] (13·THF) | - | -196.1 | - | rsc.org |

| Organotin anion salt | Cat [Sn(ESiMe₃)₃] (E=Se, Cat=PPN⁺) | THF-d₈ | -297.4 (s, d) | ¹JSeSn = 808.6 | uni-marburg.de |

| Distannane derivative | Sn(SiMe₃)₃ | THF-d₈ | -464 | - | nih.gov |

| Stannylene derivative | SnMe₂ | THF-d₈ | -277 | - | nih.gov |

| Chlorodimethylphenylstannane | - | - | -60 | - | mdpi.com |

| Distannane derivative | - | - | -118 | - | mdpi.com |

The interpretation of ¹¹⁹Sn NMR spectra often involves comparing experimental chemical shifts and coupling constants to values reported for known tin compounds and, increasingly, to values predicted by computational methods. nih.gov

Multinuclear NMR studies of stannanides can also involve other nuclei present in the molecule. ¹³C NMR spectroscopy is vital for characterizing the carbon framework of organic ligands and determining the nature of carbon atoms bonded to tin. rsc.orgrsc.org Analysis of ¹³C chemical shifts and ¹J(¹¹⁹Sn–¹³C) coupling constants provides detailed structural information about the organic substituents. rsc.orgrsc.org

³¹P NMR spectroscopy is relevant when this compound complexes contain phosphine (B1218219) ligands or other phosphorus-containing moieties. The ³¹P chemical shifts and coupling constants to other nuclei, including ¹¹⁹Sn, can confirm the coordination of phosphorus to tin and provide insights into the electronic environment of the phosphorus atom. rsc.orgresearchgate.netchemrxiv.org For example, ³¹P{¹H} NMR spectroscopy was used to characterize a this compound complex, revealing a resonance with satellites consistent with coupling to ¹¹⁷/¹¹⁹Sn. rsc.org

X-ray Diffraction (XRD) Methodologies for Structural Elucidation

Single-crystal X-ray diffraction (SC-XRD) is the preferred method for obtaining detailed structural information on this compound complexes when suitable single crystals can be grown. rsc.orgresearchgate.netacs.orgscilit.com The process typically involves obtaining a high-quality single crystal, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated. The collected data is then processed and used to solve the crystal structure, revealing the positions of all atoms.

Powder X-ray Diffraction (PXRD) is used to characterize polycrystalline or powdered samples of stannanides when single crystals are not available or when studying bulk materials. scielo.org.mxrsc.org PXRD provides information about the crystallographic phases present in a sample, their relative abundance, and can be used for phase identification by comparing the experimental diffraction pattern to crystallographic databases.

Infrared (IR) and Raman Spectroscopic Studies of Stannanides

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques used to probe the molecular vibrations of compounds, providing information about bond types, functional groups, and molecular symmetry. For stannanides, these methods can help characterize the nature of the Sn-containing species and their interactions within a complex or material.

While general studies on organometallic compounds frequently utilize IR spectroscopy to identify characteristic stretching vibrations, such as those of carbonyl groups libretexts.org, specific detailed IR and Raman studies solely focused on stannanides are less commonly highlighted in broad overviews. However, vibrational spectroscopy, including both IR and Raman, is a standard tool for the structural characterization of various inorganic and organometallic compounds, including those containing metal-ligand bonds libretexts.orgchemrxiv.orgsemanticscholar.orgmdpi.com.

Studies on related heavy main group element compounds, such as alkali metal silanides, have utilized Raman spectra in conjunction with NMR to understand bonding characteristics dntb.gov.uaacs.org. Similarly, investigations into alkali hexafluoridorhenates have employed both IR and Raman spectroscopy to characterize metal-ligand vibrations and correlate them with structural features influenced by alkali metal ions nih.gov. The principles applied in these studies, examining metal-ligand stretching and bending modes, are also relevant to the study of stannanides.

Raman spectroscopy, in particular, can be advantageous for studying samples in aqueous environments due to water's low Raman scattering cross-section, unlike its strong absorption in IR spectroscopy americanpharmaceuticalreview.com. This could be relevant for any this compound chemistry explored in protic solvents, although stannanides are generally air and moisture sensitive.

Detailed research findings on the specific IR and Raman vibrational modes of various this compound species (e.g., [SnR₃]⁻ anions, or Sn²⁻ in solid-state materials) are often embedded within broader studies of their synthesis and reactivity. For example, while a study on alkaline-earth this compound complexes mentions characterization by multinuclear NMR spectroscopy and X-ray crystallography, specific details on IR or Raman spectra are not provided in the abstract rsc.org. Another study on f-element silicon and heavy tetrel chemistry mentions IR spectroscopy being used to characterize a uranium complex, noting comparable vibrational band positions to germanium and tin homologues, indicating similar coordination environments rsc.org.

To fully understand the vibrational characteristics of stannanides, dedicated spectroscopic studies or detailed analysis within synthetic reports are necessary. These studies would typically involve assigning observed peaks in the IR and Raman spectra to specific vibrational modes of the this compound core and its substituents, providing insights into the bonding and structure.

Mass Spectrometric Techniques for this compound Identification

Mass spectrometry (MS) is a powerful analytical technique used to identify compounds by measuring the mass-to-charge ratio (m/z) of ions libretexts.org. It is widely used for determining molecular weights and obtaining structural information through fragmentation patterns libretexts.orgnih.gov. For stannanides, MS can be a valuable tool for confirming the formation of the desired product and assessing its purity.

Various ionization techniques are available for MS, suited to different types of molecules, including electron impact (EI), chemical ionization (CI), fast atom bombardment (FAB), electrospray ionization (ESI), and matrix-assisted laser desorption ionization (MALDI) bitesizebio.com. The choice of ionization method depends on the volatility and thermal stability of the this compound compound.

Studies on organostannanes have utilized high-resolution mass spectrometry to examine their fragmentation behavior under electron impact, providing insights into the stability of parent ions and the fragmentation pathways rsc.org. The mass spectra of organostannanes often show low abundance parent ions that decompose by eliminating neutral fragments, while fragment ions like MR₃⁺ are more abundant rsc.org. This suggests that identifying the intact molecular ion of a this compound might require soft ionization techniques, while fragmentation analysis could provide structural clues about the organic substituents attached to the tin center.

Mass spectrometry has been used in the characterization of various metal complexes and organic ligands, confirming molecular ions and providing elemental information chemrxiv.orgmdpi.com. For example, mass spectrometry was used to identify alkaloid N-oxides and confirm the presence of an additional oxygen atom by analyzing molecular ions semanticscholar.org. Similarly, in the characterization of a phosphino-azine ligand, mass spectrometry showed peaks corresponding to the molecular ion and an oxidized form mdpi.com.

While direct examples of mass spectrometric studies specifically focusing on the this compound anion itself (Sn²⁻) in isolation are limited due to its reactivity, MS is a crucial technique for characterizing molecular this compound complexes or compounds where the this compound moiety is part of a larger molecule. It allows for the confirmation of the molecular formula and provides fragmentation data that can help elucidate the structure of the organic or inorganic groups bound to the tin atom. Liquid chromatography coupled with high-resolution mass spectrometry (LC-MS) can be particularly useful for analyzing complex mixtures containing stannanides semanticscholar.org.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical this compound Species

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically used to study species that contain unpaired electrons, such as free radicals, certain transition metal ions, and defects in materials bruker.comlibretexts.orgunibo.itlibretexts.org. For stannanides, EPR spectroscopy is particularly relevant for the investigation of radical this compound species, which may exist as intermediates in reactions or as stable paramagnetic compounds.

EPR spectroscopy detects transitions between the energy levels of electron spins in the presence of a magnetic field bruker.comunibo.it. The resulting spectrum provides information about the identity of the paramagnetic species, its concentration, and its electronic and spatial structure bruker.comunibo.it. Hyperfine coupling, the interaction of the unpaired electron with nearby nuclear magnetic moments, leads to splitting of the EPR signals, providing detailed information about the environment of the unpaired electron libretexts.org.

Research on germyl-substituted Pb(III)- and Sn(III)-radicals has utilized EPR spectroscopy for detailed characterization researchgate.net. This demonstrates the applicability of EPR to study radical species involving heavy group 14 elements like tin. EPR investigations have also provided evidence for the existence of paramagnetic palladium(I) and platinum(I) complexes researchgate.net.

While some f-element complexes containing heavy tetrel elements have been synthesized, attempts at EPR spectroscopy on certain paramagnetic lanthanide complexes containing silylene ligands proved difficult to interpret due to large spin-orbit interactions and short relaxation times rsc.orgrsc.org. However, this does not preclude the use of EPR for other types of this compound radicals where these effects might be less dominant.

The analysis of EPR spectra of radical this compound species would involve interpreting the g-values and hyperfine coupling constants to identify the nature of the radical center (e.g., localized on tin or delocalized) and the identity of neighboring atoms with nuclear spins. This can provide crucial information about the electronic structure and reactivity of these paramagnetic stannanides.

Photoelectron Spectroscopy (PES) for Electronic Structure Probing

Photoelectron Spectroscopy (PES) is a surface-sensitive technique used to study the elemental composition, chemical state, and electronic structure of materials malvernpanalytical.comvacgen.comlibretexts.org. The two main types are X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) libretexts.org. XPS uses soft X-rays to probe core electron levels, while UPS uses vacuum UV radiation to examine valence electron levels libretexts.org.

In PES, photons are used to excite electrons in the sample, causing them to be emitted. The kinetic energy of these emitted photoelectrons is measured, and this information is used to determine their binding energies malvernpanalytical.comvacgen.com. The binding energies are characteristic of the elements present and their chemical environment vacgen.com.

For stannanides, PES, particularly XPS and UPS, can provide valuable information about the electronic structure of the tin center and its bonding interactions. XPS can be used to identify the oxidation state of tin and other elements in the compound by analyzing the core level shifts malvernpanalytical.comvacgen.com. UPS is particularly useful for examining the valence band structure, which is directly related to the bonding and electronic properties of the this compound libretexts.orgnffa.eu.

High-resolution XPS has been used to examine the electronic structures of organometallic lanthanide complexes, allowing for the identification of core level shifts associated with changes in oxidation states nsf.govnih.gov. This demonstrates the capability of XPS to differentiate between different electronic environments of metal centers in molecular complexes.

Combining experimental PES data with theoretical calculations, such as Density Functional Theory (DFT), can provide a more comprehensive understanding of the electronic structure of stannanides nsf.gov. This approach allows for the assignment of features in the photoelectron spectra to specific molecular orbitals, giving detailed insights into the bonding and electronic properties.

Applications of Stannanides in Chemical Synthesis and Materials Science

Stannanides as Reagents in Organic Synthesis

Stannanides serve as useful reagents in organic synthesis, participating in reactions that lead to the formation of new carbon-carbon bonds and enabling selective transformations and functionalizations.

Carbon-Carbon Bond Formation Reactions